2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 266.73 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its potential applications in enzyme inhibition and therapeutic properties, including anti-inflammatory and analgesic effects. It serves as an important intermediate in the synthesis of more complex organic molecules and is relevant in the development of new materials and chemical processes .
The synthesis of 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with chloroacetyl chloride. This reaction is conducted under controlled conditions to ensure the formation of the desired product. The general steps include:
The molecular structure of 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide can be represented using various chemical notation systems:
InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-1-4-11(7-10)16-6-2-5-13(16)18/h1,3-4,7H,2,5-6,8-9H2,(H,15,17)
C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)CCl
These notations provide insight into the compound's connectivity and stereochemistry. The presence of a chloro group and an acetamide functional group contributes to its reactivity and biological activity .
2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide primarily involves its interaction with biological macromolecules:
The physical and chemical properties of 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide are crucial for understanding its behavior in various environments:
These properties are essential for its handling and application in laboratory settings .
The applications of 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide extend across various scientific fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8